molecular formula C21H17N3O3S B11081346 ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate

ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B11081346
M. Wt: 391.4 g/mol
InChI Key: WJKZEVAQFMJRJV-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrazole ring, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include ethyl chloroformate, 3-methylphenylhydrazine, and 2-aminobenzothiazole. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ester and aromatic rings can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, acids, and bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole and pyrazole rings are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-phenyl-1H-pyrazole-3-carboxylate
  • Ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate

These compounds share similar structural features but differ in the substitution patterns on the aromatic rings. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 4-(1,3-benzothiazole-2-carbonyl)-1-(3-methylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C21H17N3O3S/c1-3-27-21(26)18-15(12-24(23-18)14-8-6-7-13(2)11-14)19(25)20-22-16-9-4-5-10-17(16)28-20/h4-12H,3H2,1-2H3

InChI Key

WJKZEVAQFMJRJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C(=O)C2=NC3=CC=CC=C3S2)C4=CC=CC(=C4)C

Origin of Product

United States

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